molecular formula C19H15BrN2O2 B11560403 2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11560403
M. Wt: 383.2 g/mol
InChI Key: QBDLFYLNZKNQCW-CIAFOILYSA-N
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Description

2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is a complex organic compound with the molecular formula C19H15BrN2O2. This compound is characterized by the presence of a bromophenoxy group and a naphthalenylmethylidene group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide typically involves a multi-step process:

    Formation of 3-bromophenoxyacetohydrazide: This is achieved by reacting 3-bromophenol with chloroacetohydrazide under basic conditions.

    Condensation Reaction: The resulting 3-bromophenoxyacetohydrazide is then reacted with naphthalen-2-carbaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.

    Condensation Reactions: The hydrazide group can participate in further condensation reactions with aldehydes or ketones.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of acid or base catalysts.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Condensation Products: Formation of Schiff bases or other hydrazone derivatives.

    Oxidation and Reduction Products: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the naphthalenylmethylidene group can facilitate binding to other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
  • 2-(3-fluorophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
  • 2-(3-iodophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Uniqueness

The presence of the bromine atom in 2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C19H15BrN2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H15BrN2O2/c20-17-6-3-7-18(11-17)24-13-19(23)22-21-12-14-8-9-15-4-1-2-5-16(15)10-14/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

QBDLFYLNZKNQCW-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC(=CC=C3)Br

Origin of Product

United States

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